molecular formula C15H16N4O3S2 B263176 N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide

N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide

Cat. No. B263176
M. Wt: 364.4 g/mol
InChI Key: ACWMEHXOHYZXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various scientific fields due to its unique properties.

Mechanism of Action

The mechanism of action of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and microbial pathogens.
Biochemical and Physiological Effects
N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, suppress inflammation, and inhibit the growth of microbial pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide in lab experiments include its ability to selectively target cancer cells and microbial pathogens. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide. These include:
1. Further investigation of its mechanism of action to better understand its potential applications in the treatment of cancer and microbial infections.
2. Optimization of its synthesis method to improve its yield and purity.
3. Development of derivatives of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide with improved properties.
4. Evaluation of its potential as a therapeutic agent in preclinical and clinical studies.
In conclusion, N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is a promising compound with potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide involves the reaction of 4,7-dimethoxy-1H-benzimidazole-2-thiol with 4-bromoacetyl-2-mercapto-1,3-thiazole in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antimicrobial and anticancer properties.

properties

Product Name

N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide

Molecular Formula

C15H16N4O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[4-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H16N4O3S2/c1-8(20)16-14-17-9(6-23-14)7-24-15-18-12-10(21-2)4-5-11(22-3)13(12)19-15/h4-6H,7H2,1-3H3,(H,18,19)(H,16,17,20)

InChI Key

ACWMEHXOHYZXMR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)CSC2=NC3=C(C=CC(=C3N2)OC)OC

Canonical SMILES

CC(=O)NC1=NC(=CS1)CSC2=NC3=C(C=CC(=C3N2)OC)OC

Origin of Product

United States

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